molecular formula C8H3BrClF3O B2599791 2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde CAS No. 1415130-43-6

2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde

Cat. No.: B2599791
CAS No.: 1415130-43-6
M. Wt: 287.46
InChI Key: QKZMNFUCJMHOPS-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3BrClF3O. It is a derivative of benzaldehyde, featuring bromine, chlorine, and trifluoromethyl substituents on the benzene ring.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde typically involves the bromination and chlorination of a suitable benzaldehyde precursor, followed by the introduction of the trifluoromethyl group. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chloro-6-(trifluoromethyl)aniline: Similar structure but with an amine group instead of an aldehyde.

    2-Bromo-6-methyl-4-(trifluoromethyl)benzaldehyde: Similar structure but with a methyl group instead of a chlorine atom.

    4-Bromo-2-(trifluoromethyl)benzaldehyde: Similar structure but with only one halogen substituent.

Uniqueness

2-Bromo-6-chloro-4-(trifluoromethyl)benzaldehyde is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and specific binding interactions, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-bromo-6-chloro-4-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF3O/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZMNFUCJMHOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C=O)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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